7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 1040682-26-5
VCID: VC11941030
InChI: InChI=1S/C17H14N4OS2/c1-11-5-2-3-6-12(11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-7-4-8-23-15/h2-9H,10H2,1H3,(H,18,22)
SMILES: CC1=CC=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5 g/mol

7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

CAS No.: 1040682-26-5

Cat. No.: VC11941030

Molecular Formula: C17H14N4OS2

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one - 1040682-26-5

Specification

CAS No. 1040682-26-5
Molecular Formula C17H14N4OS2
Molecular Weight 354.5 g/mol
IUPAC Name 7-[(2-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Standard InChI InChI=1S/C17H14N4OS2/c1-11-5-2-3-6-12(11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-7-4-8-23-15/h2-9H,10H2,1H3,(H,18,22)
Standard InChI Key HUFLQODPIBLPKC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4
Canonical SMILES CC1=CC=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4

Introduction

The compound 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one is a complex heterocyclic molecule with a unique structure that combines a thiophene ring and a pyrazolo-triazine core. Its molecular formula is C17H14N4OS2, and it has a molecular weight of approximately 354.5 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which often involve multiple steps to form the complex heterocyclic structure. These methods allow for modifications to create analogs with potentially enhanced biological activities.

Biological Activities and Potential Applications

Preliminary studies suggest that 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one exhibits significant biological activities. Compounds with similar structures have been reported to possess antimicrobial and anticancer properties, although specific mechanisms and therapeutic potentials for this compound require further research.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one. These include:

Compound NameMolecular FormulaNotable Features
3-Methylthio-1H-pyrazoleSimple pyrazole derivativePotential antimicrobial properties.
9-(thiophen-2-YL)-4H-pyrazolo[3,4-d] triazinSimilar triazine core, lacks methylthio groupDifferent biological activity profile.
N-[5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamideThiadiazole ring instead of pyrazoleAltered biological activity due to ring differences.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator